molecular formula C16H15ClF3NO3S B2370849 N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1798485-77-4

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2370849
CAS No.: 1798485-77-4
M. Wt: 393.81
InChI Key: CQCDSPWIBDQCFM-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyethyl chain, and a trifluoromethyl group attached to a benzenesulfonamide core

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorophenyl group.

    Methoxyethyl Chain Addition: The next step involves the alkylation of the chlorophenyl intermediate with a methoxyethyl halide under basic conditions to form the 2-(2-chlorophenyl)-2-methoxyethyl intermediate.

    Sulfonamide Formation: The final step is the sulfonation of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyethyl positions.

    Oxidation and Reduction: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the sulfonamide group.

    Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield 2-(2-chlorophenyl)-2-formylethyl-4-(trifluoromethyl)benzenesulfonamide.

Mechanism of Action

The mechanism by which N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both a chlorophenyl and a methoxyethyl group, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO3S/c1-24-15(13-4-2-3-5-14(13)17)10-21-25(22,23)12-8-6-11(7-9-12)16(18,19)20/h2-9,15,21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCDSPWIBDQCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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